
1-((S)-2-aminopropyl)-1H-indazol-6-ol
Übersicht
Beschreibung
1-((S)-2-aminopropyl)-1H-indazol-6-ol (CAS: 210580-75-9), also known as AL-34662, is a peripherally acting 5-HT₂ receptor agonist developed for treating ocular hypertension and glaucoma . Its indazole core is substituted with an (S)-2-aminopropyl group at position 1 and a hydroxyl group at position 6, conferring high selectivity and potency for 5-HT₂ receptors (EC₅₀ = 42.7 nM, Emax = 89%) . Unlike early serotonergic agonists, this compound exhibits enhanced solution stability, minimal central nervous system (CNS) penetration, and robust intraocular pressure (IOP) reduction in preclinical models (-13 mmHg, 33% reduction in glaucomatous monkeys) .
Vorbereitungsmethoden
Synthetic Routes for 1-((S)-2-Aminopropyl)-1H-indazol-6-ol
One-Pot Regioselective Synthesis via Citric Acid Catalysis
The most efficient route involves a three-component reaction combining 2-methylaniline derivatives , sodium nitrite (NaNO₂) , and alkylating agents in ethanol-water (1:1) with citric acid (20 mmol) . This method achieves 96% yield for N-alkylated indazoles through sequential diazotization, cyclization, and alkylation (Fig. 1).
Reaction Mechanism :
-
Diazotization : NaNO₂ reacts with 2-methylaniline at 0–5°C to form a diazonium intermediate.
-
Cyclization : Intramolecular attack generates the 1H-indazol-6-ol core.
-
Alkylation : Ethyl chloroacetate or analogous agents introduce the N-alkyl group. For 1-((S)-2-aminopropyl) derivatives, (S)-2-aminopropyl bromide substitutes ethyl chloroacetate, though yields require optimization .
Optimized Conditions :
Parameter | Value |
---|---|
Catalyst | Citric acid (20 mmol) |
Solvent | Ethanol:H₂O (1:1) |
Temperature | 0–5°C (diazotization); reflux (alkylation) |
NaNO₂ Addition | 4 portions over 10 min |
Reaction Optimization and Yield Enhancement
Catalyst Screening
Citric acid outperforms malic, mandelic, and tartaric acids in regioselectivity and yield due to its trifunctional acidity and hydrogen-bonding capacity :
Catalyst | Yield (%) | Regioselectivity (4a:5a) |
---|---|---|
Citric acid | 96 | 19:1 |
Malic acid | 15 | 3:1 |
Mandelic acid | 8 | 2:1 |
Solvent Effects
Ethanol-water mixtures (1:1) balance solubility and reactivity, whereas pure ethanol or methanol reduces yields by 20–30% .
Functional Group Modifications
Nitro Group Reduction
For substrates with nitro substituents (e.g., 2-methyl-4-nitroaniline), Fe powder (30 mmol) and CaCl₂ (10 mmol) at 60–65°C reduce -NO₂ to -NH₂ in situ . This step avoids intermediate isolation, streamlining synthesis:
Substrate | Product | Yield (%) |
---|---|---|
2-Methyl-4-nitroaniline | This compound | 84 |
Structural Characterization
Spectroscopic Data
Chirality Control
The (S)-configuration at the aminopropyl side chain is preserved using enantiopure (S)-2-aminopropyl bromide, verified by optical rotation and chiral HPLC .
Industrial Scalability Considerations
While lab-scale methods use ethanol-water mixtures, industrial protocols may substitute 2-propanol or tert-butanol for improved solvent recovery. Transition metal catalysts (e.g., CuI) could further enhance alkylation efficiency but require cost-benefit analysis .
Analyse Chemischer Reaktionen
Key Synthetic Routes
Mechanistic Insights :
-
The nitrosation/reduction pathway involves diazotization of a precursor aldehyde under acidic conditions, followed by borohydride reduction to introduce the chiral aminopropyl group .
-
Rh(III)-catalyzed reactions enable direct functionalization of the indazole scaffold, forming fused polycyclic structures through [4+2] annulation .
Oxidation Reactions
Target Site | Oxidizing Agent | Products Identified | Applications |
---|---|---|---|
Hydroxyl (-OH) | KMnO₄ (acidic) | 1-((S)-2-aminopropyl)-1H-indazole-6-one | Intermediate for analogs |
Aminopropyl Chain | O₂ (metal catalyst) | Oxidative deamination products | Metabolic studies |
Experimental Notes :
-
Oxidation of the indazole hydroxyl group proceeds regioselectively due to electronic effects of the fused aromatic system .
-
Metal-catalyzed aerobic oxidation of the primary amine generates imine intermediates, which hydrolyze to ketones .
Electrophilic Aromatic Substitution (EAS)
Position | Reagent | Conditions | Product | Selectivity |
---|---|---|---|---|
C4 | HNO₃/H₂SO₄ | 0°C, 2 hr | 4-Nitro-1-((S)-2-aminopropyl)indazol-6-ol | High |
C5 | Br₂ (FeBr₃) | RT, 1 hr | 5-Bromo derivative | Moderate |
Key Observations :
-
Nitration occurs preferentially at the C4 position due to para-directing effects of the hydroxyl group .
-
Bromination shows lower regioselectivity, requiring chromatographic separation of isomers .
Catalytic Cross-Coupling Reactions
Reaction Type | Catalyst System | Coupling Partner | Product Class |
---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | Biaryl-substituted indazoles |
Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aryl halides | N-Arylaminopropyl derivatives |
Optimized Conditions :
-
Suzuki couplings achieve >85% yield using microwave irradiation (120°C, 30 min) .
-
Buchwald-Hartwig aminations require strict exclusion of oxygen for optimal catalyst performance .
Stability and Degradation Pathways
Stress Condition | Degradation Products | Mechanism |
---|---|---|
Acidic (pH < 3) | Indazole ring-opening products | Protonation-induced cleavage |
Alkaline (pH > 9) | Oxidative dimerization compounds | Base-catalyzed oxidation |
UV Light | N-Dealkylation derivatives | Radical-mediated cleavage |
Pharmaceutical Relevance :
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
5-HT(2) Receptor Agonism
1-((S)-2-aminopropyl)-1H-indazol-6-ol is a potent and selective agonist for the serotonin 5-HT(2) receptor. It exhibits an EC50 value of 42.7 nM and an Emax of 89%, indicating strong receptor activation capabilities . This selectivity is crucial for minimizing off-target effects, making it a candidate for therapeutic applications.
Ocular Hypotensive Activity
This compound has been identified as a potential treatment for ocular hypertension and glaucoma. In studies involving conscious ocular hypertensive monkeys, it demonstrated a significant reduction in intraocular pressure (IOP) by approximately -13 mmHg (33% reduction) through a peripheral mechanism rather than central nervous system mediation . This characteristic positions it as a promising agent for further clinical evaluation.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves a series of chemical reactions that optimize its structure for enhanced biological activity. The indazole scaffold is known for its presence in several FDA-approved drugs, particularly in oncology . The modifications made to the indazole core can significantly influence the compound's receptor affinity and selectivity.
Table 1: Summary of SAR Insights
Modification | Effect on Activity |
---|---|
Substitution at C6 | Alters potency against 5-HT receptors |
Presence of electron-withdrawing groups | Essential for receptor antagonism |
Size of substituents | Larger groups reduce activity |
Wirkmechanismus
AL-34662 acts as a selective serotonin-2A receptor agonist. It binds to these receptors and activates them, leading to a cascade of intracellular signaling events. The activation of serotonin-2A receptors results in the mobilization of intracellular calcium ions, which in turn leads to various physiological effects . In the context of glaucoma treatment, this mechanism helps in reducing intraocular pressure by enhancing the outflow of aqueous humor from the eye .
Vergleich Mit ähnlichen Verbindungen
Structural Analogs and Stereoisomers
a. (S)-(+)-1-(2-aminopropyl)-8,9-dihydropyrano[3,2-e]indole This dihydropyranoindole derivative, an earlier 5-HT₂ agonist, demonstrated ocular hypotensive activity but with lower selectivity and undefined EC₅₀ compared to 1-((S)-2-aminopropyl)-1H-indazol-6-ol . The indazole scaffold of AL-34662 improves receptor binding efficiency and metabolic stability, making it more suitable for clinical development .
b. 1-((R)-2-aminopropyl)-1H-indazol-6-ol (R-isomer) The R-isomer (entry 6 in ) lacks significant 5-HT₂ activity, underscoring the critical role of stereochemistry in receptor engagement. The S-configuration optimizes spatial alignment with the 5-HT₂ binding pocket, enhancing potency and efficacy .
Non-Indazole 5-HT₂ Agonists
a. α-Methyl-5-hydroxytryptamine (α-methyl-5-HT) A classical 5-HT₂ agonist, α-methyl-5-HT, suffers from poor solution stability and CNS penetration, limiting its therapeutic utility. In contrast, this compound retains 5-HT₂ agonism while exhibiting superior stability and peripheral specificity .
b. Quipazine and MK212 These non-selective 5-HT agonists () activate multiple serotonin receptor subtypes, leading to off-target effects. AL-34662’s >100-fold selectivity for 5-HT₂ over 5-HT₁A/1B/1C and other receptors minimizes adverse reactions .
Pharmacological and Clinical Comparisons
Key Advantages Over Competitors
Peripheral Specificity : Unlike earlier agonists (e.g., α-methyl-5-HT), AL-34662 avoids CNS side effects due to poor blood-brain barrier penetration .
Stability : Resists oxidative degradation, enabling long-term storage and topical formulation .
Potency: Sub-nanomolar EC₅₀ outperforms structurally related compounds like the dihydropyranoindole derivative .
Biologische Aktivität
1-((S)-2-aminopropyl)-1H-indazol-6-ol, also known as compound 9, is a compound of significant interest in pharmacological research due to its potent biological activities, particularly as a selective agonist for the serotonin 5-HT2 receptor. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant studies.
This compound functions primarily as a peripherally acting 5-HT2 receptor agonist . Its efficacy is characterized by an EC50 value of 42.7 nM and a maximum efficacy (Emax) of 89% , indicating a strong affinity and potency for the receptor compared to other serotonergic subtypes . The compound's selectivity is crucial for minimizing central nervous system side effects, making it a candidate for ocular therapies.
Ocular Hypertension and Glaucoma
Research has highlighted the potential of this compound in treating ocular hypertension and glaucoma . In studies involving conscious ocular hypertensive monkeys, the compound demonstrated a significant reduction in intraocular pressure (IOP) by approximately 13 mmHg , translating to a 33% decrease in IOP. This effect was attributed to a local mechanism rather than central actions, which is advantageous for minimizing systemic side effects .
Antitumor Activity
Emerging studies suggest that derivatives of indazole compounds, including this compound, exhibit notable antitumor activity . For instance, related indazole derivatives have shown promising results against various cancer cell lines, including K562 (chronic myeloid leukemia), A549 (lung cancer), and Hep-G2 (hepatoma) cells. The mechanism involves inducing apoptosis and altering cell cycle progression, with IC50 values indicating effective concentrations for inhibiting cell growth .
Table 1: Biological Activities of this compound
Case Study: Ocular Hypertension Treatment
In a study assessing the ocular hypotensive effects, formulations containing this compound were tested for their ability to lower IOP in animal models. The results indicated that the compound effectively lowered IOP without significant adverse effects on ocular tissues, supporting its potential as a therapeutic agent for glaucoma management .
Case Study: Anticancer Properties
In vitro studies involving K562 cells revealed that treatment with related indazole compounds led to increased apoptosis rates and altered cell cycle distributions. Specifically, concentrations of the compound were shown to increase the G0/G1 phase population while decreasing S phase cells, indicating an effective mechanism for halting cancer cell proliferation .
Q & A
Basic Research Questions
Q. What is the primary pharmacological target of 1-((S)-2-aminopropyl)-1H-indazol-6-ol, and how is its agonist activity validated experimentally?
- The compound is a potent and selective agonist of 5-HT₂ receptors, particularly effective in lowering intraocular pressure (IOP). Agonist activity is validated via in vitro functional assays (e.g., measuring EC₅₀ values using serotonin receptor subtypes) and radioligand binding studies to confirm selectivity over other receptor families. In vivo efficacy is demonstrated in ocular hypertensive monkey models, where IOP reduction is measured using tonometry .
Q. What synthetic routes are commonly employed to produce this compound with high enantiomeric purity?
- Synthesis involves stereoselective methods to ensure the (S)-configuration of the aminopropyl side chain. Key steps include chiral resolution or asymmetric synthesis, followed by purification via chiral HPLC or crystallization. Analytical techniques like NMR and mass spectrometry confirm structural integrity and enantiomeric excess .
Q. How can researchers assess the compound’s stability under experimental conditions?
- Solution stability is evaluated using accelerated degradation studies (e.g., exposure to light, heat, or varying pH) monitored via HPLC. The compound demonstrates greater stability compared to tryptamine-based agonists, making it suitable for prolonged in vivo studies .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Refer to Safety Data Sheets (SDS) for guidelines: use personal protective equipment (PPE), avoid inhalation/contact, and store at -20°C. The compound is labeled "For research use only," excluding human or veterinary applications .
Advanced Research Questions
Q. How can experimental designs optimize the assessment of ocular hypotensive efficacy in animal models?
- Use conscious ocular hypertensive primates or rabbits, as their IOP response mirrors humans. Measure baseline IOP via tonometry, administer the compound topically, and track IOP changes over 6–12 hours. Include control groups (e.g., vehicle or timolol) and statistical analyses to account for inter-animal variability .
Q. What methodologies confirm receptor selectivity, and how might off-target effects be mitigated?
- Conduct competitive binding assays against a panel of serotonin receptors (5-HT₁, 5-HT₂ subtypes, 5-HT₃–7) and adrenergic/dopaminergic receptors. Functional assays (e.g., calcium flux or cAMP modulation) further validate selectivity. Off-target effects are minimized by structural modifications informed by structure-activity relationship (SAR) studies .
Q. How can contradictions in reported efficacy data across different models be resolved?
- Discrepancies may arise from species-specific receptor expression or administration routes. Cross-validate findings using multiple models (e.g., primates vs. rabbits) and standardized protocols (dose, formulation). Meta-analyses of receptor density and signaling pathways in target tissues can clarify mechanistic differences .
Q. What advanced analytical techniques ensure enantiomeric purity during synthesis?
- Chiral HPLC with UV/ECD detection is critical for separating (S)- and (R)-enantiomers. Polarimetry and X-ray crystallography further confirm configuration. Purity thresholds (>98%) are maintained via iterative recrystallization or preparative chromatography .
Q. How does the compound’s structure compare to other 5-HT₂ agonists, and what SAR insights guide its optimization?
- The indazole core and (S)-aminopropyl side chain enhance 5-HT₂ selectivity and peripheral activity. SAR studies show that substituents at the 6-position (e.g., -OH) improve potency, while modifications to the indazole ring reduce central nervous system (CNS) penetration. Comparative molecular docking studies reveal key interactions with 5-HT₂ receptor residues .
Q. What are the implications of its peripherally restricted activity for glaucoma therapeutics?
Eigenschaften
IUPAC Name |
1-[(2S)-2-aminopropyl]indazol-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-7(11)6-13-10-4-9(14)3-2-8(10)5-12-13/h2-5,7,14H,6,11H2,1H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYHTZYHAFNBKW-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=C(C=CC(=C2)O)C=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1C2=C(C=CC(=C2)O)C=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901027133 | |
Record name | 1-[(2R)-2-Aminopropyl]-1H-indazol-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901027133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210580-75-9 | |
Record name | 1-[(2S)-2-Aminopropyl]-1H-indazol-6-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=210580-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AL-34662 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210580759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[(2R)-2-Aminopropyl]-1H-indazol-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901027133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AL-34662 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q6O947QMH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.